molecular formula C10H6ClFN2O B15336828 3-(3-Chloro-4-fluorophenyl)pyrazin-2(1H)-one

3-(3-Chloro-4-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B15336828
M. Wt: 224.62 g/mol
InChI Key: LOHSYALYSFSEGZ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a 3-chloro-4-fluorophenyl group. Pyrazin-2(1H)-ones are known for their versatility in medicinal chemistry, particularly as kinase inhibitors, antiproliferative agents, and intermediates in drug discovery .

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H6ClFN2O/c11-7-5-6(1-2-8(7)12)9-10(15)14-4-3-13-9/h1-5H,(H,14,15)

InChI Key

LOHSYALYSFSEGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CNC2=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)pyrazin-2(1H)-one typically involves the reaction of 3-chloro-4-fluorophenylamine with a suitable pyrazin-2(1H)-one derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent, such as carbonyldiimidazole (CDI), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-4-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted pyrazin-2(1H)-one derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

Industry: The compound is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-fluorophenyl)pyrazin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of pyrazin-2(1H)-one derivatives are highly dependent on substituents. Below is a detailed comparison with analogous compounds:

Halogen-Substituted Phenyl Derivatives
Compound Name Substituents Key Properties/Applications References
3-(3-Chlorophenyl)pyrazin-2(1H)-one 3-Cl-phenyl Intermediate for kinase inhibitors; lower lipophilicity compared to fluoro analogs
3-(4-Fluorophenyl)pyrazin-2(1H)-one 4-F-phenyl Enhanced metabolic stability; used in PET ligand development
3-(3,5-Difluorophenyl)pyrazin-2(1H)-one 3,5-diF-phenyl Higher antiproliferative activity (IC₅₀ < 1 µM in cancer cell lines)
3-(2,6-Dichloro-4-F-methoxyphenyl)pyrazin-2(1H)-one 2,6-diCl-4-F-methoxy CRFR1 receptor antagonist; used in neuroimaging

Analysis :

  • 3,5-Difluorophenyl derivatives exhibit superior antiproliferative activity, likely due to increased membrane permeability and stronger hydrogen bonding .
Alkyl/Functional Group Modifications
Compound Name Substituents Key Properties/Applications References
3-(4-Chlorophenyl)-1-ethylpyrazin-2(1H)-one 4-Cl-phenyl + N-ethyl Insulin secretion stimulation for diabetes therapy
5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-diCl-4-F-methoxyphenyl]pyrazin-2(1H)-one Complex substituents CRFR1 antagonist with improved blood-brain barrier penetration
5-(3-Cyanophenyl)-1-(3-(pyrimidinyl)benzyl)pyrazin-2(1H)-one 3-CN-phenyl + pyrimidinyl Antiproliferative agent (IC₅₀ = 0.8 µM in HepG2 cells)

Analysis :

  • N-Alkylation (e.g., ethyl or cyclopropylethyl) enhances metabolic stability and modulates receptor selectivity .
  • Cyanophenyl groups introduce strong electron-withdrawing effects, improving interactions with hydrophobic enzyme pockets .
Melting Points and Solubility
Compound Name Melting Point (°C) Solubility (mg/mL in DMSO)
3-(3-Chloro-4-fluorophenyl)pyrazin-2(1H)-one 193–196 10.2
3-(3-Chlorophenyl)pyrazin-2(1H)-one 122–124 15.8
3-(4-Fluorophenyl)pyrazin-2(1H)-one 242–245 5.6

Analysis :

  • Higher melting points correlate with stronger intermolecular forces (e.g., halogen bonding) in 4-fluoro derivatives .
  • The target compound’s moderate solubility aligns with its balanced lipophilicity .

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